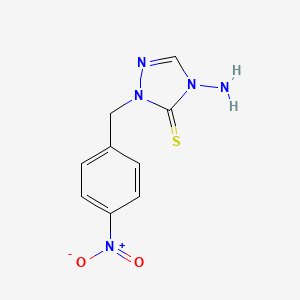

![molecular formula C20H24N4O2 B5544853 7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions incorporating various starting materials and catalysts. A common approach for synthesizing such compounds includes the Biginelli reaction, as seen in the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, which utilizes 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid (pTSA) as a catalyst in ethanol under reflux conditions (Hery Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized through various spectroscopic techniques, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These techniques provide insights into the molecular geometry, electron distribution, and functional groups present within the molecule, highlighting the compound's complexity and the role of its substituents (Hery Suwito et al., 2018).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their structural features, enabling various chemical transformations. For example, the introduction of morpholinophenyl groups can be achieved through reactions with morpholin, leading to new pharmacologically active compounds with diverse biological activities (Reza Moradivalikboni et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various chemical reactions, involving key intermediates and catalysts to achieve desired structural modifications. For instance, the use of Biginelli reaction for the synthesis of dihydrotetrazolopyrimidine derivatives indicates the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in synthesizing complex molecules (Hery Suwito et al., 2018). Additionally, the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through microwave-assisted processes demonstrates innovative approaches to crafting functional groups essential for further chemical transformations (Juan C Castillo et al., 2018).

Biological Activities

Compounds based on the pyrazolo[1,5-a]pyrimidine framework exhibit a range of biological activities, making them valuable for pharmaceutical research. For example, studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents, indicating the therapeutic possibilities of pyrazolo[1,5-a]pyrimidine derivatives (A. Abu‐Hashem et al., 2020).

Targeting Specific Receptors

The modification of the pyrazolo[1,5-a]pyrimidine structure to target specific biological receptors has been explored. For instance, derivatives synthesized to affect adenosine A1 and A2A receptor affinity and selectivity profiles indicate the compound's potential in designing receptor-targeted therapeutics (L. Squarcialupi et al., 2017).

Larvicidal and Antimicrobial Activities

Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their larvicidal and antimicrobial activities, suggesting their utility in addressing public health challenges related to vector-borne diseases and microbial infections (S. Gorle et al., 2016).

Propiedades

IUPAC Name |

2-(2-methoxyethyl)-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-15-12-19-21-18(16-6-4-3-5-7-16)13-20(24(19)22-15)23-9-11-26-17(14-23)8-10-25-2/h3-7,12-13,17H,8-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDXVZCVGQGAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)CCOC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[2-(2-Methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

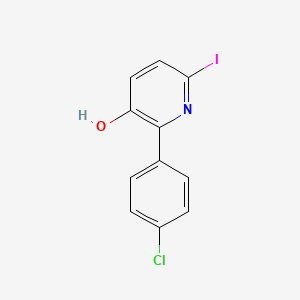

![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

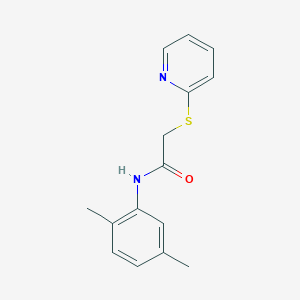

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)

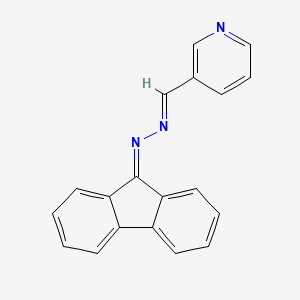

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)

![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)